3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrazine ring, and a furan ring
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment of tuberculosis and depression . Therefore, it’s plausible that this compound may also target related proteins or enzymes.
Biochemical Pathways
The compound may potentially affect the biochemical pathways related to the diseases it treats. For instance, in the case of tuberculosis, it might interfere with the metabolic pathways of the Mycobacterium tuberculosis . In the context of depression, it could potentially influence the monoaminergic system .
Result of Action
Based on its potential use in treating tuberculosis and depression, it may lead to the inhibition of bacterial growth or modulation of neurotransmitter levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the furan ring: This step involves the coupling of the furan moiety to the pyrazine ring, often using a palladium-catalyzed cross-coupling reaction.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the chlorine atom can result in various substituted sulfonamides .
Scientific Research Applications
3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: It is used in studies exploring the inhibition of specific enzymes and pathways involved in bacterial and fungal infections.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar pyrazine ring and has been studied for its anti-tubercular activity.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds also feature heterocyclic rings and have shown potential in anti-fibrosis and anti-tumor applications.
Uniqueness
3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is unique due to its combination of a furan ring, pyrazine ring, and sulfonamide group
Properties
IUPAC Name |
3-chloro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-11-13(17)3-2-4-15(11)24(21,22)20-9-14-16(19-7-6-18-14)12-5-8-23-10-12/h2-8,10,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFXQNVVPPQHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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